molecular formula C11H16N2 B15277651 1-(3-Ethynylcyclopent-2-en-1-yl)piperazine

1-(3-Ethynylcyclopent-2-en-1-yl)piperazine

Cat. No.: B15277651
M. Wt: 176.26 g/mol
InChI Key: YTWCPCWOBIFHRA-UHFFFAOYSA-N
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Description

1-(3-Ethynylcyclopent-2-en-1-yl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with an ethynyl group attached to a cyclopentene ring, which is further connected to a piperazine moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3-Ethynylcyclopent-2-en-1-yl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynylcyclopent-2-en-1-ylamine with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

1-(3-Ethynylcyclopent-2-en-1-yl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives .

Scientific Research Applications

1-(3-Ethynylcyclopent-2-en-1-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethynylcyclopent-2-en-1-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

1-(3-Ethynylcyclopent-2-en-1-yl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the ethynyl group and cyclopentene ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-(3-ethynylcyclopent-2-en-1-yl)piperazine

InChI

InChI=1S/C11H16N2/c1-2-10-3-4-11(9-10)13-7-5-12-6-8-13/h1,9,11-12H,3-8H2

InChI Key

YTWCPCWOBIFHRA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(CC1)N2CCNCC2

Origin of Product

United States

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